Cas no 103012-26-6 (3-Phenyl-9H-carbazole)

3-Phenyl-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- 3-phenyl-9H-Carbazole
- 1-Phenyl-hydrazin-carbonsaeure-(2)-phenylester
- 3-phenyl-9H-carabazole
- 3-phenyl-carbazic acid phenyl ester
- 3-Phenyl-carbazidsaeure-phenylester
- 3-Phenyl-carbazinsaeure-phenylester
- 3-Phenyl-carbazol
- 3-phenylcarbazole
- 3-phenyl-carbazole
- CTK0F4495
- Hydrazinecarboxylic acid, 2-phenyl-, phenyl ester
- phenyl N'-phenylhydrazinoformate
- SureCN9553582
- -phenyl-9H-carbazole
- 9H-Carbazole, 3-phenyl-
- IAWRFMPNMXEJCK-UHFFFAOYSA-N
- AK402264
- P2401
- 3-Phenyl-9H-carbazole
-
- MDL: MFCD22052094
- インチ: 1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H
- InChIKey: IAWRFMPNMXEJCK-UHFFFAOYSA-N
- ほほえんだ: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C2C([H])=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C([H])=C([H])C1=2
計算された属性
- せいみつぶんしりょう: 243.10489
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 15.8
じっけんとくせい
- 密度みつど: 1.208±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 218.0 to 222.0 deg-C
- ようかいど: Insuluble (2.1E-4 g/L) (25 ºC),
- PSA: 15.79
3-Phenyl-9H-carbazole セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3-Phenyl-9H-carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB464294-5g |
3-Phenyl-9H-carbazole, 95%; . |
103012-26-6 | 95% | 5g |
€83.40 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2401-1G |
3-Phenyl-9H-carbazole |
103012-26-6 | >98.0%(GC) | 1g |
¥30.00 | 2024-04-18 | |
Ambeed | A314615-5g |
3-Phenyl-9H-carbazole |
103012-26-6 | 98% | 5g |
$13.0 | 2024-04-26 | |
abcr | AB464294-1 g |
3-Phenyl-9H-carbazole, 95%; . |
103012-26-6 | 95% | 1g |
€72.90 | 2023-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2401-1g |
3-Phenyl-9H-carbazole |
103012-26-6 | 98.0%(GC) | 1g |
¥290.0 | 2022-06-09 | |
abcr | AB464294-10 g |
3-Phenyl-9H-carbazole, 95%; . |
103012-26-6 | 95% | 10g |
€113.20 | 2023-07-18 | |
Ambeed | A314615-500g |
3-Phenyl-9H-carbazole |
103012-26-6 | 98% | 500g |
$944.0 | 2024-04-26 | |
TRC | P399483-100mg |
3-Phenyl-9H-carbazole |
103012-26-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB464294-5 g |
3-Phenyl-9H-carbazole, 95%; . |
103012-26-6 | 95% | 5g |
€89.30 | 2023-07-18 | |
abcr | AB464294-25 g |
3-Phenyl-9H-carbazole, 95%; . |
103012-26-6 | 95% | 25g |
€178.70 | 2023-07-18 |
3-Phenyl-9H-carbazole 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
3-Phenyl-9H-carbazoleに関する追加情報
3-Phenyl-9H-carbazole (CAS No. 103012-26-6): A Versatile Organic Compound with Wide Applications
3-Phenyl-9H-carbazole (CAS No. 103012-26-6) is an important organic compound that has gained significant attention in recent years due to its unique chemical structure and versatile applications. This carbazole derivative belongs to the class of heterocyclic aromatic compounds, featuring a fused ring system that combines benzene and pyrrole rings. The presence of the phenyl group at the 3-position of the carbazole core enhances its electronic properties, making it particularly valuable in advanced material science applications.
The growing interest in organic electronic materials has propelled research into 3-Phenyl-9H-carbazole derivatives, especially in the development of OLED materials and organic semiconductors. Recent studies show that compounds like 3-Phenylcarbazole demonstrate excellent charge transport properties, making them ideal candidates for light-emitting devices and photovoltaic applications. The compound's ability to form stable radical cations contributes to its effectiveness in these applications.
From a synthetic chemistry perspective, 3-Phenyl-9H-carbazole serves as a valuable building block for more complex molecular architectures. Chemists frequently modify the carbazole nitrogen or the phenyl substituent to create derivatives with tailored properties. The compound's thermal stability and film-forming ability make it particularly attractive for material science applications where durability is crucial.
The pharmaceutical industry has also shown interest in carbazole-based compounds like 3-Phenyl-9H-carbazole due to their potential biological activities. While not directly used as an active pharmaceutical ingredient, the carbazole scaffold serves as a foundation for developing new drug candidates with potential anti-inflammatory and antioxidant properties. Researchers are particularly interested in how modifications to the phenyl-carbazole system might influence biological activity.
In the field of organic electronics, 3-Phenyl-9H-carbazole derivatives have demonstrated remarkable performance as host materials in phosphorescent OLEDs. The compound's high triplet energy and good hole-transporting ability make it suitable for blue-emitting devices. Recent advancements in display technology have increased demand for efficient organic light-emitting materials, positioning phenyl-substituted carbazoles as important components in next-generation displays.
The synthesis of 3-Phenyl-9H-carbazole typically involves palladium-catalyzed coupling reactions or cyclization processes starting from appropriate precursors. The choice of synthetic route often depends on the desired purity level and the intended application. For electronic-grade materials, high-purity synthesis methods are essential to ensure optimal device performance. Recent process optimization efforts have focused on improving yields while maintaining the compound's excellent electronic properties.
Environmental considerations have become increasingly important in the production and application of organic electronic materials like 3-Phenyl-9H-carbazole. Researchers are exploring greener synthesis methods and evaluating the compound's environmental impact throughout its lifecycle. The good thermal stability of carbazole derivatives contributes to their potential for use in more sustainable electronic devices with longer lifespans.
Market analysis indicates growing demand for high-performance organic materials in Asia-Pacific regions, particularly for display applications. The unique properties of 3-Phenyl-9H-carbazole position it well to meet this demand, especially in the flexible electronics sector. Industry experts predict continued research into carbazole-based materials as manufacturers seek to improve the efficiency and durability of organic electronic devices.
Quality control remains crucial for 3-Phenyl-9H-carbazole used in sensitive applications. Advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy ensure the compound meets stringent purity requirements. For electronic applications, even trace impurities can significantly affect device performance, making thorough characterization essential. Standardization of testing protocols has become an important focus area for manufacturers and researchers alike.
Future research directions for 3-Phenyl-9H-carbazole include exploring its potential in emerging technologies like perovskite solar cells and quantum dot displays. The compound's ability to modify interface properties and improve charge injection makes it a candidate for these cutting-edge applications. Additionally, scientists are investigating novel carbazole derivatives with enhanced optoelectronic properties while maintaining the beneficial characteristics of the parent 3-Phenyl-9H-carbazole structure.
For researchers and industry professionals working with 3-Phenyl-9H-carbazole, understanding its structure-property relationships is key to unlocking its full potential. The compound's planar structure and extended π-conjugation contribute to its interesting electronic behavior. Ongoing computational studies aim to predict how structural modifications might further enhance its performance in various applications, guiding the design of next-generation organic electronic materials.
103012-26-6 (3-Phenyl-9H-carbazole) 関連製品
- 56525-79-2(3,6-Diphenyl-9H-carbazole)
- 66616-72-6(5-Phenyl-1H-indole)
- 612-95-3(6-Phenylquinoline)
- 88590-00-5(2-Phenyl-9H-carbazole)
- 885273-49-4(6-(Pyridin-4-yl)-1H-indole)
- 1984-49-2(9H,9'H-3,3'-Bicarbazole)
- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 1019854-61-5(12-Ethoxynimbolinin C)
- 2460748-81-4(6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)
- 898770-75-7(Cyclobutyl 4-(morpholinomethyl)phenyl ketone)

